3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid
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Overview
Description
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, and a chloro group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenol with an appropriate alkylating agent to introduce the methoxy group. This is followed by the reaction with an ethoxypropanoic acid derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic properties and its ability to interact with opioid receptors.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors, modulating pain perception and providing analgesic effects. The trifluoromethyl and chloro groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these receptors .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
Uniqueness
3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid is unique due to its combination of functional groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H18ClF3O4 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
3-[4-[[4-chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C19H18ClF3O4/c1-2-26-17(10-18(24)25)13-4-6-14(7-5-13)27-11-12-3-8-16(20)15(9-12)19(21,22)23/h3-9,17H,2,10-11H2,1H3,(H,24,25) |
InChI Key |
ZXYOLDQYBPVLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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